molecular formula C18H15N3O4S B11115246 N-(4-methoxy-2-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide

N-(4-methoxy-2-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide

Cat. No.: B11115246
M. Wt: 369.4 g/mol
InChI Key: JMCCXTIGFGVBRZ-UHFFFAOYSA-N
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Description

N~1~-(4-METHOXY-2-NITROPHENYL)-2-(8-QUINOLYLSULFANYL)ACETAMIDE is a complex organic compound that features a combination of methoxy, nitro, quinolyl, and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-METHOXY-2-NITROPHENYL)-2-(8-QUINOLYLSULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the 4-METHOXY-2-NITROPHENYL Intermediate: This step involves nitration of 4-methoxyaniline to introduce the nitro group.

    Synthesis of the 8-QUINOLYLSULFANYL Intermediate: This step involves the thiolation of quinoline to introduce the sulfanyl group.

    Coupling Reaction: The final step involves coupling the two intermediates through an acetamide linkage under specific conditions such as the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-METHOXY-2-NITROPHENYL)-2-(8-QUINOLYLSULFANYL)ACETAMIDE can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-(4-METHOXY-2-NITROPHENYL)-2-(8-QUINOLYLSULFANYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(4-METHOXY-2-NITROPHENYL)-2-(8-QUINOLYLSULFANYL)ACETAMIDE depends on its application:

    Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.

    Material Science: It may contribute to the electronic or optical properties of materials through its unique functional groups.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-METHOXY-2-NITROPHENYL)-2-(8-QUINOLYLSULFANYL)ACETAMIDE: Unique due to the combination of methoxy, nitro, quinolyl, and sulfanyl groups.

    N~1~-(4-METHOXY-2-NITROPHENYL)-2-(8-QUINOLYLSULFANYL)ACETAMIDE: Similar in structure but may have different functional groups or substitutions.

Uniqueness

The uniqueness of N1-(4-METHOXY-2-NITROPHENYL)-2-(8-QUINOLYLSULFANYL)ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H15N3O4S

Molecular Weight

369.4 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-quinolin-8-ylsulfanylacetamide

InChI

InChI=1S/C18H15N3O4S/c1-25-13-7-8-14(15(10-13)21(23)24)20-17(22)11-26-16-6-2-4-12-5-3-9-19-18(12)16/h2-10H,11H2,1H3,(H,20,22)

InChI Key

JMCCXTIGFGVBRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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